molecular formula C22H29N3O4S B12478898 N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide

Cat. No.: B12478898
M. Wt: 431.6 g/mol
InChI Key: AFGGRPTUVLGGFD-UHFFFAOYSA-N
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Description

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a dimethylphenyl group, and a methanesulfonamide moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the dimethylphenyl and methanesulfonamide groups. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved in this mechanism include the activation or inhibition of G-protein-coupled receptor signaling, which can influence processes like smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C22H29N3O4S/c1-17-7-5-10-21(18(17)2)23-11-13-24(14-12-23)22(26)16-25(30(4,27)28)19-8-6-9-20(15-19)29-3/h5-10,15H,11-14,16H2,1-4H3

InChI Key

AFGGRPTUVLGGFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)OC)S(=O)(=O)C)C

Origin of Product

United States

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